8-Bromo-6-chloroimidazo[1,2-b]pyridazine chemical properties
8-Bromo-6-chloroimidazo[1,2-b]pyridazine chemical properties
An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
Introduction
The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This structural motif is a key feature in numerous therapeutic agents, including the successful multi-targeted kinase inhibitor Ponatinib, which has spurred significant interest in developing new derivatives for various therapeutic applications.[1][2] Compounds incorporating this scaffold have demonstrated promising efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents.[2]
Within this important class of molecules, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stands out as a crucial synthetic intermediate and a lead compound in its own right. Its unique substitution pattern, featuring two distinct halogen atoms at the 6- and 8-positions, provides a versatile platform for chemical modification and targeted drug design.[3] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and biological significance of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, tailored for researchers and professionals in drug discovery and organic synthesis.
Physicochemical Properties
8-Bromo-6-chloroimidazo[1,2-b]pyridazine is typically an orange or light yellow to brown solid under standard conditions.[4][5] Its core properties are summarized in the table below, derived from various chemical data providers.
| Property | Value | Source(s) |
| CAS Number | 933190-51-3 | [5][6][7] |
| Molecular Formula | C₆H₃BrClN₃ | [4][7][8] |
| Molecular Weight | 232.47 g/mol | [4][8][9] |
| IUPAC Name | 8-bromo-6-chloroimidazo[1,2-b]pyridazine | [7] |
| Appearance | Light yellow to brown solid | [4][5] |
| Melting Point | 100-105 °C | [3] |
| Predicted pKa | 0.73 ± 0.30 | [4][5] |
| Predicted Density | 2.03 ± 0.1 g/cm³ | [4] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [4][5] |
Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
The most commonly cited synthesis of this compound involves a convergent approach via the cyclocondensation of a substituted aminopyridazine with a chloroacetaldehyde equivalent.[4][6] This method is efficient, leading to high yields of the desired product.
Experimental Protocol
-
Reaction Scheme: The synthesis proceeds by reacting 3-Amino-4-bromo-6-chloropyridazine with chloroacetaldehyde diethyl acetal in the presence of an acid catalyst.[4][6]
Caption: Synthetic workflow for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.
-
Step-by-Step Methodology:
-
Combine 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol), chloroacetaldehyde diethyl acetal (13.9 g, 90.3 mmol), and p-toluenesulfonic acid (PTSA, 17.2 g, 90.3 mmol) in isopropanol (150 mL).[4][6]
-
Heat the reaction mixture to 80 °C and maintain this temperature for 20 hours.[4][6]
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[4][6]
-
Neutralize the concentrated residue with a saturated sodium bicarbonate solution (300 mL).[4][6]
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).[4][6]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][6]
-
Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 3:1) to yield 8-bromo-6-chloroimidazo[1,2-b]pyridazine as an orange solid (17.2 g, 98% yield).[4][6]
-
Spectral Data Analysis
While detailed experimental 1H and 13C NMR spectral data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine are not widely available in the public domain, characterization is typically confirmed by mass spectrometry.
-
LC-MS Analysis: The reported Liquid Chromatography-Mass Spectrometry data for the synthesized product shows the expected protonated molecular ion peaks, confirming the identity of the compound.[5][6]
-
[M+H]⁺: m/z 231.9, 233.9
-
Retention Time (tR): 1.46 min
-
The isotopic pattern observed ([M+H]⁺ and [M+2+H]⁺) is characteristic of a compound containing one bromine and one chlorine atom.
Chemical Reactivity and Derivatization Potential
The reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is dominated by the two halogen substituents, which serve as versatile handles for introducing molecular diversity through cross-coupling and substitution reactions.
Key Reactions
-
Suzuki Cross-Coupling: The bromine atom at the C8 position is susceptible to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl groups by reacting the compound with boronic acids or their esters.[10]
-
Nucleophilic Aromatic Substitution (SNAr): The compound can undergo nucleophilic aromatic substitution (SNAr), particularly with nucleophiles like phenols. These reactions are typically performed in polar aprotic solvents such as DMSO, with a base like cesium carbonate, at elevated temperatures. This provides a direct route to etherified derivatives.
Caption: Key reaction pathways for derivatizing the core scaffold.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stems from its activity as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[11][12] In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients, which is essential for their growth and metastasis.[8]
Small molecule inhibitors like those derived from the 8-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold function as ATP-competitive agents.[11][12] They bind to the ATP-binding pocket within the kinase domain of VEGFR-2, preventing the receptor's autophosphorylation and subsequent activation.[8] This blockade disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor-associated angiogenesis.[11]
Caption: Mechanism of VEGFR-2 signaling inhibition.
Applications in Drug Discovery
-
Anticancer Agent: It serves as a lead compound for developing selective VEGFR-2 inhibitors aimed at treating various solid tumors.
-
Kinase Inhibitors: The imidazo[1,2-b]pyridazine scaffold is a validated core for targeting other kinases involved in cell signaling, with derivatives showing potent inhibition of targets like Mps1 and Bruton's Tyrosine Kinase (BTK).
-
Antimicrobial Properties: Studies have indicated that certain derivatives of this compound can exhibit antimicrobial activities.[3]
Conclusion
8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a high-value heterocyclic compound with a well-defined synthesis and a rich profile of chemical reactivity. Its strategic placement of halogen atoms provides medicinal chemists with a robust platform for generating diverse libraries of novel compounds. The established role of its core scaffold as a potent kinase inhibitor, particularly against VEGFR-2, underscores its significance in the ongoing development of targeted therapies for cancer and other diseases. Future research will likely continue to exploit this scaffold to develop next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Borges, F., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (n.d.). Development and strategies of VEGFR-2/KDR inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. Retrieved from [Link]
-
PubChemLite. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. osti.gov [osti.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE CAS#: 933190-51-3 [m.chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 8-Bromo-6-chloro-imidazo[1,2-b]pyridazine 97% | CAS: 933190-51-3 | AChemBlock [achemblock.com]
- 8. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3 - Abovchem [abovchem.com]
- 10. byjus.com [byjus.com]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
